molecular formula C16H13N7O B2687164 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396883-35-4

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2687164
CAS No.: 1396883-35-4
M. Wt: 319.328
InChI Key: KMICQUKNCWTKAQ-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound belongs to the class of tetrazole derivatives, which have been studied for their various biological activities.

Scientific Research Applications

Chemical Structure and Synthesis

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide is part of a broader class of compounds with significant scientific interest due to their chemical properties and potential biological activities. Its structural and synthetic studies provide foundational knowledge for further applications in medicinal chemistry. For example, the synthesis and characterization of similar benzimidazole derivatives, like methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, offer insights into the chemical behavior and potential modifications of these compounds to enhance their biological activities (Richter et al., 2023).

Antihypertensive Activity

The compound falls within a category of nonpeptide angiotensin II receptor antagonists, which have been explored for their antihypertensive effects. Research has demonstrated that the introduction of a tetrazole ring can significantly improve the oral antihypertensive potency of these compounds. This discovery has led to the development of effective treatments for hypertension, highlighting the therapeutic potential of tetrazole-containing benzimidazole derivatives (Carini et al., 1991).

Antiallergic Agents

Compounds within this chemical family have also been investigated for their antiallergic properties. A specific example is a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, which demonstrated significant antiallergic activity in animal models. These findings suggest the potential of benzimidazole-tetrazole compounds as bases for developing new antiallergic medications, offering a promising avenue for therapeutic intervention in allergic reactions (Honma et al., 1983).

Corrosion Inhibition

Beyond their biomedical applications, benzimidazole derivatives have been explored as corrosion inhibitors, demonstrating the versatility of these compounds. Studies on amino acid compounds derived from benzimidazole structures, such as 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, have shown effectiveness in protecting steel from corrosion in acidic environments. This application underlines the compound's significance in industrial processes, highlighting its potential in materials science (Yadav et al., 2015).

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O/c24-16(15-20-22-23(21-15)11-6-2-1-3-7-11)17-10-14-18-12-8-4-5-9-13(12)19-14/h1-9H,10H2,(H,17,24)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMICQUKNCWTKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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